molecular formula C23H25ClN2O3 B11373451 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one

Cat. No.: B11373451
M. Wt: 412.9 g/mol
InChI Key: LEDRRNASXHHZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one typically involves multiple steps. One common route includes the formation of the benzoxazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the chlorinated phenoxy group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its structural features suggest potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoxazole and piperidine rings may play a role in binding to these targets, while the chlorinated phenoxy group could influence the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzoxazol-2-yl)piperidin-4-one: This compound shares the benzoxazole and piperidine rings but lacks the chlorinated phenoxy group.

    4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine: This compound features a benzoxazole ring and a cyclohexyl group, differing in the piperidine and phenoxy components.

Uniqueness

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one is unique due to its combination of structural features, which may confer specific properties and activities not found in similar compounds

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)propan-1-one

InChI

InChI=1S/C23H25ClN2O3/c1-14-12-18(13-15(2)21(14)24)28-16(3)23(27)26-10-8-17(9-11-26)22-25-19-6-4-5-7-20(19)29-22/h4-7,12-13,16-17H,8-11H2,1-3H3

InChI Key

LEDRRNASXHHZRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.